molecular formula C9H11NO2S2 B12630119 Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate

Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate

Cat. No.: B12630119
M. Wt: 229.3 g/mol
InChI Key: SBGAXQJFDRWKDK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the desired product.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, modulating signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate functional groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C9H11NO2S2

Molecular Weight

229.3 g/mol

IUPAC Name

ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate

InChI

InChI=1S/C9H11NO2S2/c1-2-12-8(11)6-5-3-4-13-9(5)14-7(6)10/h2-4,10H2,1H3

InChI Key

SBGAXQJFDRWKDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCS2)N

Origin of Product

United States

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